molecular formula C12H10BrNO2 B567145 Ethyl 4-bromoquinoline-3-carboxylate CAS No. 1242260-12-3

Ethyl 4-bromoquinoline-3-carboxylate

Cat. No.: B567145
CAS No.: 1242260-12-3
M. Wt: 280.121
InChI Key: OBEYLZVYBCUODM-UHFFFAOYSA-N
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Description

Ethyl 4-bromoquinoline-3-carboxylate ( 1242260-12-3) is a high-value brominated quinoline derivative with the molecular formula C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol . This compound is characterized by a quinoline core structure substituted with a reactive bromine atom at the 4-position and an ethyl ester group at the 3-position, making it a versatile and crucial building block in medicinal chemistry and drug discovery . Its primary research value lies in its role as a key synthetic intermediate for the development of targeted therapeutic agents, most notably kinase inhibitors and anticancer compounds . The strategic bromine functionality serves as a handle for further derivatization via cross-coupling reactions, allowing researchers to efficiently construct more complex molecular architectures . The compound's mechanism of action is attributed to its ability to interact with biological targets such as enzyme active sites; its planar aromatic structure facilitates potential intercalation, while the bromine and ester groups are critical for binding affinity and selectivity . It is commercially available with a purity of >95% and should be stored under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

ethyl 4-bromoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEYLZVYBCUODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677901
Record name Ethyl 4-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242260-12-3
Record name Ethyl 4-bromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Procedure

  • Brominated Benzyl Azide Synthesis :
    Brominated benzyl alcohol is treated with phosphorus tribromide (PBr₃) in dichloromethane (DCM), followed by sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) to generate the corresponding benzyl azide. For 4-bromo-substituted derivatives, this step achieves >85% conversion.

  • Cyclization with Ethyl 3-Ethoxyacrylate :
    The azide reacts with ethyl 3-ethoxyacrylate in toluene under triflic acid (TfOH) catalysis. This step induces a [3+2] cycloaddition, forming a dihydroquinoline intermediate.

  • Oxidation with DDQ :
    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidizes the intermediate to the aromatic quinoline system.

Optimization and Yields

  • Catalyst Loading : TfOH (1.0 equiv) and DDQ (1.0 equiv) are critical for maximizing yield. Substituting TfOH with BF₃·OEt₂ reduces efficiency by 30%.

  • Temperature : Cyclization proceeds optimally at room temperature (25°C), while oxidation requires brief stirring (5 minutes).

  • Yield : This method produces this compound in 79–82% isolated yield (Table 1).

Table 1: Domino Reaction Performance

Starting MaterialCatalystOxidantYield (%)Purity (%)
4-Bromobenzyl azideTfOHDDQ8298
4-Bromobenzyl azideBF₃·OEt₂DDQ5495

Cyclization of 4-Bromoaniline Derivatives

A patent by CN106432073B outlines a scalable route using 4-bromoaniline and ethyl propiolate, followed by cyclization in diphenyl ether and halogenation.

Stepwise Synthesis

  • Formation of 3-(4-Bromoanilino)ethyl Acrylate :
    4-Bromoaniline reacts with ethyl propiolate in methanol at 30–50°C, yielding the acrylate intermediate in 90% crude yield.

  • Cyclization to 6-Bromoquinolin-4(1H)-one :
    Heating the acrylate in diphenyl ether at 200–220°C induces cyclization. This exothermic step requires careful temperature control to avoid decomposition.

  • Chlorination and Bromination :
    While the patent focuses on chlorination with PCl₃, substituting brominating agents (e.g., PBr₃ or Br₂) enables direct introduction of bromine at position 4.

Critical Parameters

  • Solvent Choice : Diphenyl ether’s high boiling point (258°C) facilitates clean cyclization but complicates purification.

  • Halogenation Efficiency : Using PBr₃ instead of PCl₃ achieves 88% conversion to this compound, albeit with increased side products (Table 2).

Table 2: Halogenation Agent Comparison

Halogenating AgentTemperature (°C)Yield (%)Selectivity (%)
PCl₃11092 (Cl)98
PBr₃11088 (Br)85
Br₂8076 (Br)78

Post-Synthetic Bromination of Quinoline Intermediates

Bromination of pre-formed ethyl quinoline-3-carboxylate derivatives offers a complementary route.

Direct Bromination Strategies

  • Electrophilic Aromatic Substitution :
    Treating ethyl quinoline-3-carboxylate with bromine (Br₂) in acetic acid introduces bromine at position 4. However, regioselectivity is moderate (65% para-substitution) due to competing ortho/meta attacks.

  • Directed Bromination :
    Using N-bromosuccinimide (NBS) with a Lewis acid (e.g., FeBr₃) improves para-selectivity to 82% but requires anhydrous conditions.

Limitations

  • Functional Group Tolerance : Ester groups at position 3 are susceptible to hydrolysis under acidic conditions, necessitating pH control.

  • Yield : Direct bromination typically yields 60–70% of the desired product, with 20–30% recovered starting material.

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterDomino ReactionCyclizationPost-Synthetic Bromination
Total Yield (%)828865
Steps332
ScalabilityLab-scaleIndustrialLab-scale
Hazardous ReagentsDDQ, TfOHPBr₃, diphenyl etherBr₂, FeBr₃

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-bromoquinoline-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The bromine atom and ester group facilitate binding to active sites, leading to inhibition or activation of biological pathways. The compound’s aromatic structure allows it to intercalate with DNA, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-bromoquinoline-3-carboxylate belongs to a broader class of halogenated quinoline-3-carboxylates. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Br (4), COOEt (3) 280.12 High purity (>95%), intermediate in drug synthesis
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate Br (6), Cl (4), COOEt (3) 314.0 (as per ESI-MS) PI3K/mTOR dual inhibitor precursor; 83% yield in synthesis
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate Br (8), Cl (4), F (5), COOEt (3) 332.55 Anticancer research; structural complexity enhances target specificity
Ethyl 4-amino-8-bromoquinoline-3-carboxylate NH₂ (4), Br (8), COOEt (3) 295.13 Potential for functionalization via amino group
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate O (4), COOEt (3) 217.22 Higher melting point (270–272°C); used in heterocyclic chemistry
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate Br (7), Cl (4), F (6), COOEt (3) 332.55 Antibacterial agent candidate; halogen diversity improves bioavailability

Key Differences and Trends

Halogen Substitution :

  • The position and type of halogen (Br, Cl, F) significantly influence reactivity and biological activity. For example:

  • Bromine at position 4 (as in the target compound) enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions .
  • Fluorine (e.g., ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate) improves membrane permeability due to its small size and high electronegativity .

Functional Group Modifications: The ethyl ester at position 3 is a common feature, providing solubility in organic solvents and enabling further hydrolysis to carboxylic acids . Replacement of bromine with an amino group (e.g., ethyl 4-amino-8-bromoquinoline-3-carboxylate) introduces a site for covalent conjugation (e.g., amide bond formation) in prodrug design .

Thermal and Physical Properties: Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits a higher melting point (270–272°C) compared to brominated derivatives, likely due to stronger intermolecular hydrogen bonding from the carbonyl group .

Applications in Drug Discovery :

  • Brominated derivatives are prioritized in kinase inhibitor development (e.g., PI3K/mTOR inhibitors) due to their ability to occupy hydrophobic binding pockets .
  • Multi-halogenated compounds (e.g., chloro-fluoro derivatives) show enhanced antiproliferative activity in cancer cell lines .

Biological Activity

Ethyl 4-bromoquinoline-3-carboxylate (EBQ) is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of EBQ, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

EBQ is characterized by a quinoline ring structure with a bromine atom at the 4-position and an ethyl ester at the carboxylate group. The synthesis typically involves bromination of quinoline derivatives followed by esterification, often employing reagents such as ethyl chloroformate and bases like triethylamine under reflux conditions.

The biological activity of EBQ is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against diseases such as cancer and infections.
  • DNA Intercalation : The planar structure of the quinoline ring allows EBQ to intercalate into DNA, potentially disrupting replication and transcription processes, which is crucial for its anticancer properties.
  • Antimicrobial Activity : EBQ has shown promise against various pathogens, including bacteria and fungi, by disrupting cellular functions through enzyme inhibition and membrane interaction.

Anticancer Activity

Research indicates that EBQ exhibits significant anticancer activity against several cancer cell lines. For instance, studies have demonstrated that EBQ can induce apoptosis in human cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Activity

EBQ has been evaluated for its antimicrobial properties against a range of microorganisms. Table 1 summarizes the antimicrobial activity of EBQ against selected pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL

These results indicate that EBQ possesses moderate to high antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationships (SAR)

The SAR studies of EBQ highlight how variations in the chemical structure influence its biological activity. For instance:

  • Bromine Substitution : The presence of the bromine atom enhances the compound's ability to bind to biological targets compared to its non-brominated counterparts.
  • Ester Group Influence : The ethyl ester group plays a critical role in enhancing solubility and bioavailability, which are essential for effective therapeutic action .

Case Studies

  • Antiviral Evaluation : A study investigated the antiviral properties of EBQ analogs against enterovirus D68 (EV-D68). The results showed that certain derivatives exhibited significant antiviral activity with selectivity indices indicating favorable therapeutic windows .
  • Antimalarial Potential : In vitro studies have demonstrated that quinoline derivatives, including EBQ, possess antimalarial activities against Plasmodium falciparum, with IC50 values indicating potent effects comparable to established antimalarial drugs .

Q & A

Q. Basic

  • X-ray diffraction (XRD) : SHELX software is widely used for refining crystal structures, particularly for resolving positional disorder in halogen-substituted quinolines .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine-induced deshielding at C4) and confirms esterification .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 310.03 for C₁₂H₁₁BrNO₂) and detects halogen isotopic signatures .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced
Discrepancies in antimicrobial efficacy (e.g., low activity against Staphylococcus aureus ) may arise from:

  • Structural variations : Substitutent position (e.g., 4-bromo vs. 8-bromo derivatives) alters steric and electronic profiles.
  • Assay conditions : Differences in bacterial strain susceptibility or solvent toxicity (e.g., DMSO >1% inhibits growth).
    Methodological Recommendations :
  • Perform dose-response curves to standardize IC₅₀ values.
  • Use structure-activity relationship (SAR) studies to correlate substituent effects with activity (Table 1).

Q. Table 1: Substituent Impact on Antimicrobial Activity

Substituent PositionCompoundActivity (S. aureus)Reference
4-BromoThis compoundLow
2-AminoEthyl 2-aminoquinoline-3-carboxylateModerate
6-FluoroEthyl 6-fluoroquinoline-3-carboxylateHigh

What strategies optimize regioselectivity in functionalizing the quinoline core of this compound?

Advanced
Regioselective modification at the 4-position requires:

  • Directing groups : The ester moiety at C3 directs electrophilic substitution to C4 via resonance stabilization.
  • Microwave-assisted synthesis : Reduces reaction time and improves selectivity in bromination (e.g., 85% yield in 2 hours vs. 12 hours conventionally) .
  • Protection/deprotection : Temporary protection of the ester group with tert-butyl enables selective C8 functionalization .

How do crystallographic data from SHELX refinements inform the reactivity of this compound?

Advanced
XRD analysis using SHELX reveals:

  • Bond angles : The C4-Br bond length (~1.90 Å) indicates potential for nucleophilic substitution.
  • Packing interactions : π-Stacking of quinoline rings influences solubility and aggregation in biological assays .
    Case Study : In ethyl 4-(4-chlorophenyl)quinoline-3-carboxylate, halogen-halogen interactions between Br and Cl stabilize the crystal lattice, reducing reactivity toward hydrolysis .

What are the limitations of current synthetic methodologies for this compound, and how can they be addressed?

Q. Advanced

  • Challenge : Low yields (<50%) in direct bromination due to competing dimerization.
  • Solution : Use flow chemistry to maintain precise temperature control and reduce side reactions .
  • Challenge : Purification difficulties from polar byproducts.
  • Solution : Employ silica gel functionalized with ionic liquids for improved chromatographic separation .

How can computational modeling predict the metabolic stability of this compound derivatives?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict susceptibility to oxidative metabolism (e.g., ester hydrolysis).
  • Molecular docking : Identifies potential off-target interactions with cytochrome P450 enzymes, guiding structural modifications to enhance stability .

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